
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a formyl group attached to a phenyl ring, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formylbenzoic acid with ethyl imidazole-2-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ethyl 1-(4-carboxyphenyl)-1H-imidazole-2-carboxylate.
Reduction: Ethyl 1-(4-hydroxymethylphenyl)-1H-imidazole-2-carboxylate.
Substitution: Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate or Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate: This compound has a methyl group instead of a formyl group, which affects its reactivity and biological activity.
Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
Ethyl 1-(4-hydroxyphenyl)-1H-imidazole-2-carboxylate: The hydroxyl group introduces hydrogen bonding capabilities, influencing the compound’s solubility and interaction with biological targets.
This compound is unique due to the presence of the formyl group, which provides distinct reactivity and potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920511-27-9 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
ethyl 1-(4-formylphenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12-14-7-8-15(12)11-5-3-10(9-16)4-6-11/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YTYPMCCZABVDQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


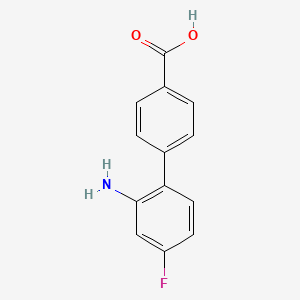
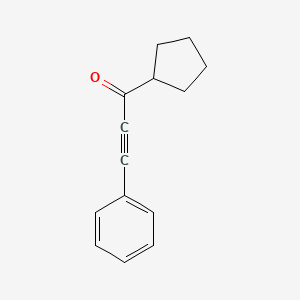
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)

![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
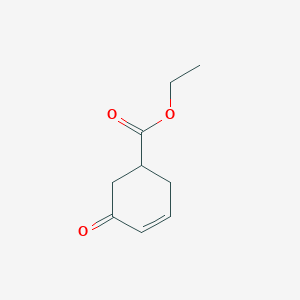
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
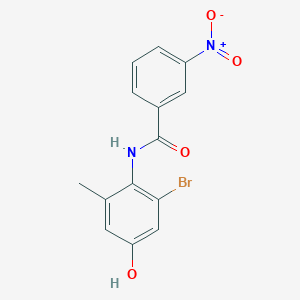
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
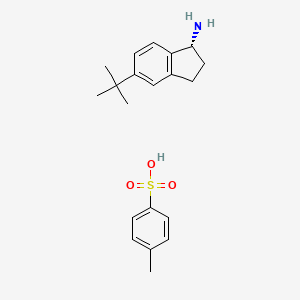
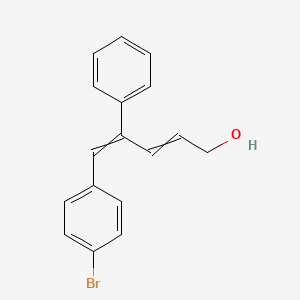
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

